3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate is a chemical compound with a complex structure that includes a thiophene ring substituted with tert-butyl, methyl, and amino groups, as well as two carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the tert-butyl and methyl groups through alkylation reactions. The amino group can be introduced via nitration followed by reduction, and the carboxylate groups are often added through carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents like acetic anhydride for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various acylated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate include other thiophene derivatives with different substituents, such as:
- Methyl 2-aminothiophene-3-carboxylate
- 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives .
Uniqueness
What sets this compound apart is its specific combination of substituents, which can confer unique chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H15NO4S |
---|---|
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
3-O-tert-butyl 4-O-methyl 2-aminothiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)7-6(9(13)15-4)5-17-8(7)12/h5H,12H2,1-4H3 |
InChI-Schlüssel |
APURPVNKEXTUKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(SC=C1C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.